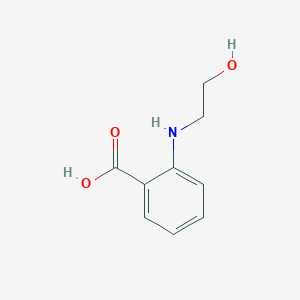

2-((2-Hydroxyethyl)amino)benzoic acid

Overview

Description

“2-((2-Hydroxyethyl)amino)benzoic acid” is a chemical compound with the CAS Number: 25784-00-3 . It has a molecular weight of 181.19 and is typically in powder form . The IUPAC name for this compound is 2-[(2-hydroxyethyl)amino]benzoic acid .

Molecular Structure Analysis

The InChI code for “2-((2-Hydroxyethyl)amino)benzoic acid” is1S/C9H11NO3/c11-6-5-10-8-4-2-1-3-7 (8)9 (12)13/h1-4,10-11H,5-6H2, (H,12,13) . This provides a complete description of the connectivity, tautomeric states, and stereochemistry of the molecule. Physical And Chemical Properties Analysis

“2-((2-Hydroxyethyl)amino)benzoic acid” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Pharmacokinetics : A study explored the pharmacokinetics of a derivative, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester in rats. A rapid, high selective ultra-high performance liquid chromatographic electrospray quadrupole-time of flight mass spectrometry method was applied to investigate the pharmacokinetics, revealing rapid distribution in rat plasma and an absolute bioavailability of 34.5% (Haoran Xu et al., 2020).

Detection of Reactive Oxygen Species : Novel fluorescence probes, including 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, were developed to selectively detect highly reactive oxygen species and differentiate between specific species. These probes have shown potential for biological and chemical applications (Ken-ichi Setsukinai et al., 2003).

Antiparasitic Properties : Research on 6-nitro- and 6-amino-benzothiazoles derivatives, including 2-({2-[(2-hydroxyethyl)amino]-benzothiazol-6-yl}amino)benzoic acid, demonstrated promising activity against parasites of the species Leishmania infantum and Trichomonas vaginalis, indicating potential as antiparasitic agents (F. Delmas et al., 2002).

Biosynthesis of Natural Products : A review covered the biosynthesis of 3-Amino-5-hydroxy benzoic acid-derived natural products, discussing the molecular genetics, chemical, and biochemical perspectives of various natural products, including ansamycins and mitomycins (Qianjin Kang et al., 2012).

Electrochemical Studies : The electrochemical reduction of 2-hydroxy-5-azo-benzoic acids, including derivatives with (2-hydroxyethyl)amino substitution, was investigated. The study provided insights into the mechanism of azo bond cleavage and the formation of amino salicylic acid and sulfanilic acid, which are important for understanding the electrochemical behavior of these compounds (Z. Mandić et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2-(2-hydroxyethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-6-5-10-8-4-2-1-3-7(8)9(12)13/h1-4,10-11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULNOANNPOGHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180451 | |

| Record name | Benzoic acid, 2-((2-hydroxyethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((2-Hydroxyethyl)amino)benzoic acid | |

CAS RN |

25784-00-3 | |

| Record name | Benzoic acid, 2-((2-hydroxyethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((2-hydroxyethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

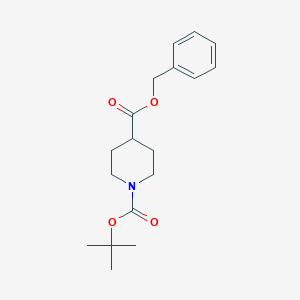

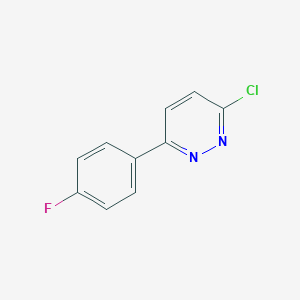

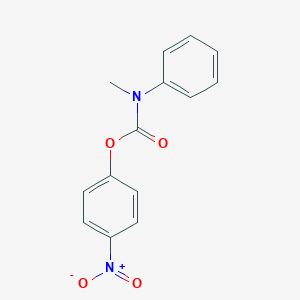

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)

![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)